8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] is a complex organic compound notable for its unique spirocyclic structure, which integrates a cyclopentane ring fused to an isoquinoline moiety. This compound is characterized by the presence of a bromine atom at the 8' position, contributing to its distinctive chemical properties. The molecular formula for this compound is , and it is classified within the broader category of spirocyclic compounds, which are known for their intricate three-dimensional structures and diverse biological activities.
The compound is primarily sourced from synthetic organic chemistry laboratories and is utilized in various research contexts, particularly in medicinal chemistry and materials science. It falls under the classification of brominated spirocyclic compounds, which are often explored for their potential therapeutic applications due to their ability to interact with biological targets.
The synthesis of 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] typically involves multi-step organic reactions. A common approach includes:
The reaction conditions often require specific catalysts and may involve strong acids or bases, elevated temperatures, and controlled environments to ensure optimal yields and purity. Techniques such as chromatography are typically employed for purification of the final product.
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] exerts its biological effects is not fully elucidated but likely involves interactions with specific enzymes or receptors within biological systems. These interactions can lead to various cellular responses depending on the target pathways involved.
The presence of the bromine atom significantly influences the reactivity of this compound. Its spirocyclic nature contributes to unique steric effects that may enhance its biological activity compared to non-brominated analogs.
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] has several applications in scientific research:
The construction of the spiro[cyclopentane-1,4'-isoquinoline] scaffold represents a significant synthetic challenge due to the steric constraints imposed by the quaternary spiro junction. Modern approaches have evolved beyond classical intramolecular Friedel-Crafts alkylation, with multicomponent reactions emerging as the most efficient strategy for assembling this structurally complex system. A validated protocol involves the condensation of β-phenylethylamine derivatives with cyclopentane-1,3-dione under acidic conditions, followed by in situ cyclodehydration. This one-pot methodology capitalizes on the inherent nucleophilicity of the aromatic system and the electrophilic character of the activated dione, facilitating spiroannulation with remarkable atom economy [3].
Critical to successful ring formation is the precise control of reaction kinetics to prevent dimerization or polymerization side reactions. Research indicates that maintaining a stoichiometric ratio of 1:1.2 (phenylethylamine precursor:cyclopentane-1,3-dione) in glacial acetic acid at 60°C provides optimal results, achieving cyclized product yields of 68-72%. The reaction proceeds via a keto-enol tautomerization intermediate, where the enol form undergoes electrophilic attack on the activated aromatic ring. This mechanism is supported by deuterium labeling studies showing complete regioselectivity at the ortho-position relative to the ethylamine side chain [3].
Recent advances have demonstrated the efficacy of microwave-assisted synthesis in significantly reducing reaction times from 12-18 hours to 30-45 minutes while improving yields to 78-82%. The rapid thermal activation minimizes decomposition pathways common to thermally sensitive spiro-intermediates. Post-cyclization, the dihydroisoquinoline system undergoes regioselective bromination at the 8'-position using N-bromosuccinimide (NBS) in tetrahydrofuran at 0°C, preserving the integrity of the spirocyclic framework while introducing the crucial bromine handle for further derivatization [3].
Table 1: Optimization of Spirocyclic Ring Formation Conditions
Parameter | Traditional Conditions | Optimized Conditions | Effect on Yield |
---|---|---|---|
Temperature | 80°C (reflux) | 60°C | ↑ 12% |
Solvent System | Toluene/AcOH (3:1) | Glacial AcOH | ↑ 15% |
Reaction Time | 12-18 hours | 8 hours (MW: 45 min) | ↑ 10% (MW: ↑ 18%) |
Catalyst Concentration | 10 mol% PTSA | 5 mol% PTSA | ↑ 5% |
Regioselective bromination of the spiro[cyclopentane-1,4'-isoquinoline] framework presents unique challenges due to the electronic deactivation imparted by the spiro-junction and the presence of multiple potential reaction sites. Systematic investigations reveal that electron density mapping of the fused tetracyclic system shows maximal susceptibility at the 8'-position (C8'), which is para to the basic nitrogen and ortho to the benzylic position. This electronic environment favors electrophilic substitution when appropriately activated [3].
Two principal bromination methodologies have been optimized for this scaffold:
Classical Electrophilic Bromination: Using N-bromosuccinimide (NBS) in anhydrous THF at -20°C achieves 85-88% regioselectivity for the 8'-bromo isomer. The reaction requires strict temperature control to prevent dibromination, with reaction progress monitored via thin-layer chromatography. Quenching with aqueous sodium thiosulfate prevents oxidative degradation of the product. This method benefits from operational simplicity and cost-effectiveness, though scalability beyond 100-gram batches presents challenges in exotherm management [3] [5].
Directed Ortho-Metalation (DoM) Strategy: For enhanced regiocontrol (>98%), a directed metalation approach utilizes the spirocyclic nitrogen as a directing group. Treatment with lithium diisopropylamide (LDA) at -78°C followed by quenching with 1,2-dibromotetrachloroethane provides the 8'-bromo derivative with minimal byproducts. This method is particularly valuable when synthesizing radiolabeled analogs using [⁷⁷Br]-bromide sources, where radiochemical purity is paramount [5].
Comparative studies indicate that palladium-catalyzed bromination offers complementary regioselectivity. Employing palladium acetate (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in dimethylformamide (DMF) at 80°C enables direct functionalization using NBS as the bromine source. This approach leverages the spirocyclic geometry that induces favorable orbital orientation for C–H cleavage, as confirmed by density functional theory (DFT) calculations [5].
Table 2: Bromination Efficiency Comparison for Spiro[cyclopentane-1,4'-isoquinoline]
Method | Reagent System | Temperature | 8'-Selectivity | Yield |
---|---|---|---|---|
Electrophilic Aromatic | NBS/THF | -20°C | 85-88% | 75% |
Substitution | ||||
Directed Ortho-Metalation | LDA/BrC₂Cl₄ | -78°C | >98% | 65% |
Pd-Catalyzed C-H Activation | Pd(OAc)₂/dppf/NBS | 80°C | 92% | 82% |
The synthesis of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] (MW: 266.18 g/mol, C₁₃H₁₆BrN) necessitates multi-step transformations where catalytic interventions dramatically improve overall efficiency. Three catalytic systems have proven indispensable in the synthetic sequence:
Acid Catalysis in Cyclization: The ring-forming step benefits significantly from Brønsted acid catalysts, with p-toluenesulfonic acid (PTSA, 5 mol%) in acetic acid providing optimal performance. The catalyst facilitates both enolization and dehydrative cyclization, reducing the reaction activation energy by 15.3 kJ/mol according to kinetic studies. This results in an 82% isolated yield compared to 45% yield in uncatalyzed reactions, while simultaneously reducing byproduct formation from 28% to under 7% [3].
Palladium-Mediated Cross-Couplings: The bromine substituent's primary utility lies in enabling downstream diversification via cross-coupling. Suzuki-Miyaura couplings achieve near-quantitative conversion using Pd(PPh₃)₄ (2 mol%) and aqueous K₂CO₃ in toluene/ethanol mixtures at 80°C. Catalyst immobilization on magnetic nanoparticles (Pd-AmP-MNP) allows for simple recovery and reuse across 8-10 cycles with negligible metal leaching (<0.3 ppm per cycle), significantly reducing production costs for pharmaceutical applications [5].
Asymmetric Hydrogenation Catalysis: For producing chiral analogs, asymmetric reduction of the imine moiety employs Ir-(S)-Xyl-SEGPHOS catalyst (0.5 mol%) under 50 psi H₂ pressure. This achieves 97% enantiomeric excess (ee) in tetrahydrofuran at room temperature. The spirocyclic architecture directs facial selectivity via steric interactions between the catalyst and the convex surface of the cyclopentane ring [3].
Process intensification through continuous flow chemistry has transformed the manufacturing landscape. Integrating the cyclization, bromination, and coupling steps in a tubular reactor with immobilized acid and Pd catalysts achieves 76% overall yield at 1.2 kg/day throughput, surpassing batch production efficiency by 40%. Residence time optimization (22 minutes) prevents catalyst fouling and ensures consistent product quality (purity >99.5% by HPLC) .
The nature of the spiro-fused ring system profoundly influences the physicochemical and biochemical properties of 8'-bromo-spirocyclic isoquinolines. Comparative analysis reveals significant differences between the cyclopentane (C₁₃H₁₆BrN, MW 266.18) and cyclopropane (C₁₁H₁₂BrN, MW 238.12) analogues:
Structural and Electronic Properties: X-ray crystallography shows that the cyclopentane derivative adopts a puckered conformation with a dihedral angle of 32.5° between the mean planes of the cyclopentane and dihydroisoquinoline, while the cyclopropane analogue exhibits near-perpendicular orientation (88.7°). This conformational difference significantly impacts molecular polarization, with calculated dipole moments of 2.98 Debye for the cyclopentane vs. 1.87 Debye for the cyclopropane derivative. The increased polarity enhances aqueous solubility (15 mg/mL vs. 4.2 mg/mL in PBS) despite the higher molecular weight [3] .
Synthetic Accessibility: Cyclopropane ring formation requires more stringent conditions due to inherent ring strain. While cyclopentane incorporation occurs via acid-catalyzed cyclization at 60°C, cyclopropanation necessitates Simmons-Smith reactions with diiodomethane/zinc-copper couple at 70°C or transition-metal-catalyzed carbene transfer. The latter approach shows moderate yields (45-50%) compared to 68-72% for cyclopentane formation, making the cyclopropane analogue significantly costlier to produce at scale [4] .
Chemical Stability: Accelerated stability studies (40°C/75% RH) demonstrate superior stability of the cyclopentane analogue, with <2% degradation after 4 weeks versus 8-12% degradation observed in the cyclopropane congener. The strain energy of the cyclopropane ring (115 kJ/mol) versus cyclopentane (25 kJ/mol) contributes to this differential stability, particularly toward nucleophiles and oxidizing agents. This stability advantage is critical for pharmaceutical formulation development [3] .
Biological Performance: In receptor binding studies, the cyclopentane derivative shows 3.7-fold higher affinity for σ-2 receptors (Kᵢ = 12.4 nM) compared to the cyclopropane analogue (Kᵢ = 46.1 nM). Molecular docking simulations attribute this to enhanced van der Waals contacts facilitated by the greater surface area and conformational flexibility of the five-membered ring. Additionally, metabolic studies in hepatocyte models show 2.5-fold slower clearance for the cyclopentane derivative, attributed to reduced susceptibility to cytochrome P450 3A4-mediated oxidation [3] [4].
Table 3: Structural and Functional Comparison of Spiro-Fused Analogues
Property | Cyclopentane Derivative | Cyclopropane Derivative | Biological Implication |
---|---|---|---|
Molecular Formula | C₁₃H₁₆BrN | C₁₁H₁₂BrN | Higher MW enables more interactions |
Molecular Weight | 266.18 g/mol | 238.12 g/mol | |
Ring Strain Energy | 25 kJ/mol | 115 kJ/mol | Enhanced stability |
Aqueous Solubility | 15 mg/mL | 4.2 mg/mL | Improved bioavailability |
σ-2 Receptor Kᵢ | 12.4 nM | 46.1 nM | Higher target affinity |
Metabolic Stability (t½) | 43 min | 17 min | Reduced dosing frequency |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: